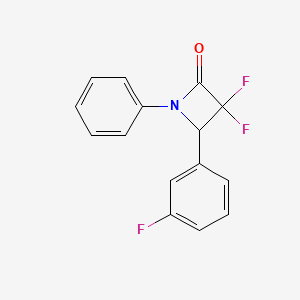

3,3-二氟-4-(3-氟苯基)-1-苯基氮杂环丁烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和催化

对与目标化学结构密切相关的杂环氟化膦的研究展示了通过氟化膦与脲衍生物中的硅氮键断裂来合成化合物的过程。此类方法有助于更广泛的磷氟化学领域,这对于新型材料和药物的开发至关重要 (Dunmur 和 Schmutzler,1971 年)。

对映选择性酰化

对映选择性酰化研究已经利用氟代 β-内酰胺通过氟来探索活化机制,从而制备出对映体富集的 β-内酰胺和 β-氨基酯。这项研究突出了氟代化合物在提高化学转化选择性中的作用,这对手性药物的开发至关重要 (Li 等人,2007 年)。

光氧化还原催化

随着氟甲基化技术的开发,光氧化还原催化的领域取得了重大进展。研究证明了催化系统在碳碳多键氟甲基化中的效用,这是一种在药物和农用化学品中发现的有机氟化合物合成的关键方法 (Koike 和 Akita,2016 年)。

杂质鉴定和分析

药物化合物中与工艺相关的杂质(例如去氟依折麦布)的鉴定和合成强调了了解氟代化合物合成和降解途径的重要性。此类研究对于确保药物物质的纯度和功效至关重要 (Atici 和 Karlığa,2015 年)。

氟化技术

三氟甲基硫化的稳定电试剂的合成和应用代表了氟化学的一个关键领域。这些试剂允许将含氟部分引入分子中,证明了氟化反应在药物化学中的多功能性和重要性 (Shao 等人,2015 年)。

安全和危害

作用机制

Target of Action

The primary target of the compound 3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one is the orexin type 2 receptor . This receptor is a G protein-coupled receptor mainly present in the brain . It plays a crucial role in controlling sleep and wakefulness .

Mode of Action

The compound acts as an agonist to the orexin type 2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the orexin type 2 receptor and activates it, which can lead to various downstream effects .

Biochemical Pathways

The activation of the orexin type 2 receptor by the compound affects the orexinergic system , which is involved in the regulation of sleep and wakefulness . The orexinergic system consists of neurons that produce orexin, a neuropeptide that has two subtypes: orexin A and orexin B . Both of these subtypes are endogenous ligands of the orexin receptors .

Result of Action

The activation of the orexin type 2 receptor by the compound can improve narcolepsy-like symptoms . Narcolepsy is a neurological disorder that affects the control of sleep and wakefulness . People with narcolepsy experience excessive daytime sleepiness and intermittent, uncontrollable episodes of falling asleep during the daytime .

属性

IUPAC Name |

3,3-difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO/c16-11-6-4-5-10(9-11)13-15(17,18)14(20)19(13)12-7-2-1-3-8-12/h1-9,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTMXJVZVOQWRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Bromofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2887526.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887528.png)

![7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2887529.png)

![Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate](/img/structure/B2887532.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)

![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887539.png)